molecular formula C11H15NO2S B2945061 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde CAS No. 889973-56-2

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B2945061
CAS No.: 889973-56-2
M. Wt: 225.31
InChI Key: OXNWHJIVCWYBLL-UHFFFAOYSA-N
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Description

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a morpholinylmethyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholinyl group can enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the methyl and morpholinylmethyl substitutions, making it less complex.

    5-Methylthiophene-2-carbaldehyde: Similar structure but without the morpholinylmethyl group.

    4-(Morpholin-4-ylmethyl)thiophene-2-carbaldehyde: Similar structure but without the methyl group.

Uniqueness: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the morpholinylmethyl and methyl groups on the thiophene ring, which can enhance its reactivity and binding properties in various applications.

This compound’s unique structure and versatile reactivity make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWHJIVCWYBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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